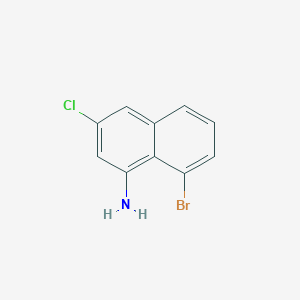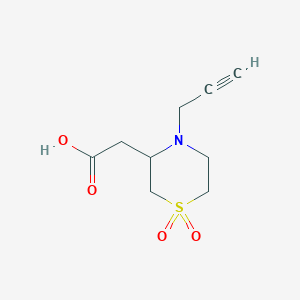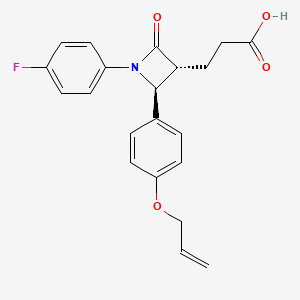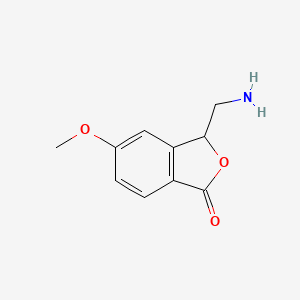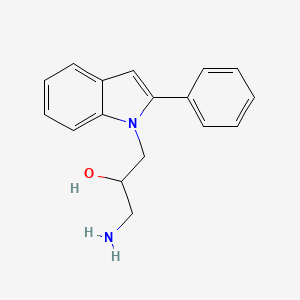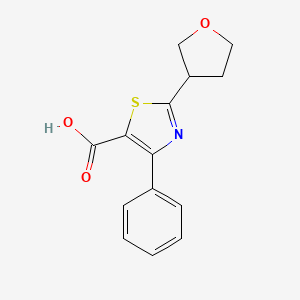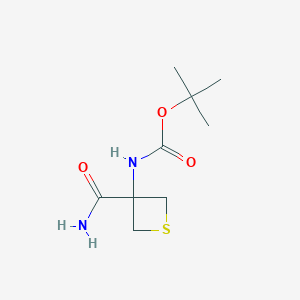
N-((Tetrahydrofuran-3-yl)methyl)hydrazinecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((Tetrahydrofuran-3-yl)methyl)hydrazinecarboximidamide is a chemical compound with the molecular formula C6H14N4O It is a derivative of hydrazinecarboximidamide, where the hydrazine group is bonded to a tetrahydrofuran-3-ylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((Tetrahydrofuran-3-yl)methyl)hydrazinecarboximidamide typically involves the reaction of tetrahydrofuran-3-ylmethylamine with hydrazinecarboximidamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
化学反応の分析
Types of Reactions
N-((Tetrahydrofuran-3-yl)methyl)hydrazinecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized compounds.
科学的研究の応用
N-((Tetrahydrofuran-3-yl)methyl)hydrazinecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-((Tetrahydrofuran-3-yl)methyl)hydrazinecarboximidamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication or protein synthesis.
類似化合物との比較
Similar Compounds
N-Methyl-(tetrahydrofuran-3-ylmethyl)amine: This compound has a similar structure but with a methyl group instead of the hydrazinecarboximidamide group.
3-Aminomethyltetrahydrofuran: Another related compound with an amino group instead of the hydrazinecarboximidamide group.
3-Methyl-Tetrahydrofuran: A simpler compound with a methyl group attached to the tetrahydrofuran ring.
Uniqueness
N-((Tetrahydrofuran-3-yl)methyl)hydrazinecarboximidamide is unique due to the presence of both the tetrahydrofuran-3-ylmethyl and hydrazinecarboximidamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C6H14N4O |
|---|---|
分子量 |
158.20 g/mol |
IUPAC名 |
1-amino-2-(oxolan-3-ylmethyl)guanidine |
InChI |
InChI=1S/C6H14N4O/c7-6(10-8)9-3-5-1-2-11-4-5/h5H,1-4,8H2,(H3,7,9,10) |
InChIキー |
SRMAQRJDDMJWAA-UHFFFAOYSA-N |
正規SMILES |
C1COCC1CN=C(N)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Difluoromethoxy)benzo[d]oxazole-6-carboxamide](/img/structure/B15204419.png)
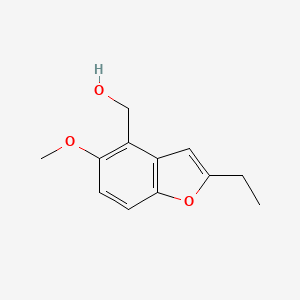
![(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B15204433.png)




